5-(2,3,4-Trifluorophenoxy)pentanenitrile
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Overview
Description
5-(2,3,4-Trifluorophenoxy)pentanenitrile is a chemical compound with the molecular formula C11H8F3NO It is characterized by the presence of a trifluorophenoxy group attached to a pentanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4-Trifluorophenoxy)pentanenitrile typically involves the reaction of 2,3,4-trifluorophenol with 5-bromopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion generated from 2,3,4-trifluorophenol attacks the carbon atom bonded to the bromine in 5-bromopentanenitrile, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,3,4-Trifluorophenoxy)pentanenitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluorophenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 5-(2,3,4-Trifluoro-phenoxy)pentanoic acid.
Reduction: Formation of 5-(2,3,4-Trifluoro-phenoxy)pentylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(2,3,4-Trifluorophenoxy)pentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,3,4-Trifluorophenoxy)pentanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluorophenoxy group can enhance the compound’s binding affinity and selectivity towards its target, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3,4-Trifluoro-phenoxy)butanenitrile
- 5-(2,3,4-Trifluoro-phenoxy)hexanenitrile
- 5-(2,3,4-Trifluoro-phenoxy)propanenitrile
Uniqueness
5-(2,3,4-Trifluorophenoxy)pentanenitrile is unique due to its specific chain length and the presence of the trifluorophenoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
5-(2,3,4-trifluorophenoxy)pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-8-4-5-9(11(14)10(8)13)16-7-3-1-2-6-15/h4-5H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUZWNOBZFXALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCCCCC#N)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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